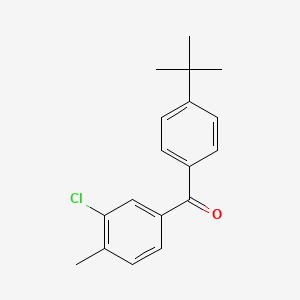

4-Tert-butyl-3'-chloro-4'-methylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

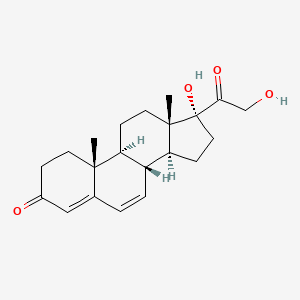

4-Tert-butyl-3’-chloro-4’-methylbenzophenone is a chemical compound with the molecular formula C18H19ClO. Its molecular weight is 286.8 . The compound is also known by its IUPAC name, (4-tert-butylphenyl) (3-chloro-4-methylphenyl)methanone .

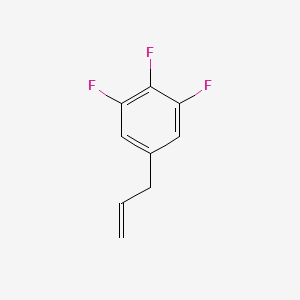

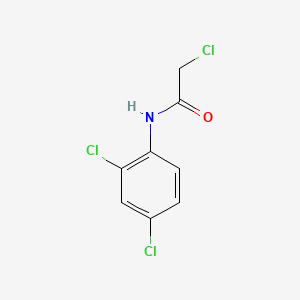

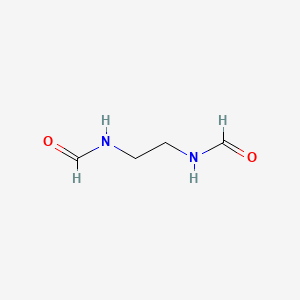

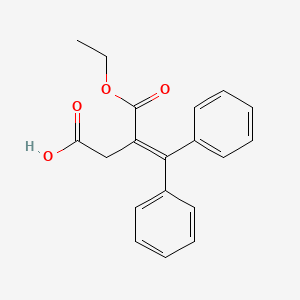

Molecular Structure Analysis

The InChI code for 4-Tert-butyl-3’-chloro-4’-methylbenzophenone is 1S/C18H19ClO/c1-12-5-6-14(11-16(12)19)17(20)13-7-9-15(10-8-13)18(2,3)4/h5-11H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications

Tetranuclear and Pentanuclear Compounds

- Research by Yadav et al. (2015) explored the synthesis and magnetism of tetranuclear and pentanuclear compounds of rare-earth metals using a Schiff-base proligand related to 4-Tert-butyl-3'-chloro-4'-methylbenzophenone. These compounds exhibited weak ferromagnetic and antiferromagnetic interactions and showed single-molecule magnet behavior under an applied dc field (Yadav et al., 2015).

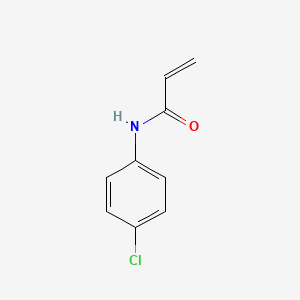

Polymer Stabilization

- Yachigo et al. (1988) demonstrated that 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, a compound structurally similar to 4-Tert-butyl-3'-chloro-4'-methylbenzophenone, is an effective thermal stabilizer for butadiene type polymers. This compound has a bifunctional stabilizing mechanism, crucial for enhancing polymer stability (Yachigo et al., 1988).

Novel Polyimides with High Thermal Stability

- Chern et al. (2009) synthesized a series of new polyimides containing di-tert-butyl side groups. These polymers, derived from compounds related to 4-Tert-butyl-3'-chloro-4'-methylbenzophenone, showed low dielectric constants, excellent solubility, and high glass transition temperatures, suggesting their potential use in high-performance materials (Chern et al., 2009).

Antioxidant Activity in Polymer Systems

- A study by Rodil et al. (2012) investigated the degradation of phenolic antioxidants, such as 4-Tert-butyl-3'-chloro-4'-methylbenzophenone, during water chlorination. This research is relevant to understanding the stability and breakdown of antioxidants in environmental and industrial contexts (Rodil et al., 2012).

Synthesis and Characterization of Organic Compounds

- Various studies have focused on the synthesis and characterization of compounds structurally similar to 4-Tert-butyl-3'-chloro-4'-methylbenzophenone. For instance, Gupta et al. (2012) examined the crystal structure and DFT study of related compounds, providing insights into their molecular properties (Gupta et al., 2012).

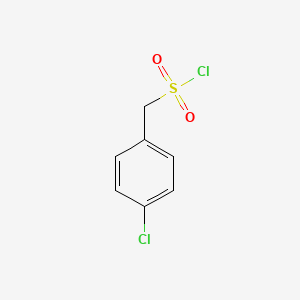

Environmental and Analytical Applications

- Mol et al. (2000) discussed the determination of endocrine disruptors in water using derivatization techniques involving compounds similar to 4-Tert-butyl-3'-chloro-4'-methylbenzophenone. This research is significant for environmental monitoring and analysis (Mol et al., 2000).

Mechanism of Action

Mode of Action

It’s known that the compound can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s known that reactions at the benzylic position can lead to various downstream effects, including the formation of resonance-stabilized radicals .

properties

IUPAC Name |

(4-tert-butylphenyl)-(3-chloro-4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClO/c1-12-5-6-14(11-16(12)19)17(20)13-7-9-15(10-8-13)18(2,3)4/h5-11H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPLUNMUCJTHDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.